molecular formula C5H9NO B3050720 2-[(Prop-2-yn-1-yl)amino]ethan-1-ol CAS No. 28123-89-9

2-[(Prop-2-yn-1-yl)amino]ethan-1-ol

Cat. No.: B3050720
CAS No.: 28123-89-9
M. Wt: 99.13 g/mol
InChI Key: VNZRQMZOCPCQFL-UHFFFAOYSA-N
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Description

2-[(Prop-2-yn-1-yl)amino]ethan-1-ol is an organic compound with the molecular formula C5H9NO. It is a liquid at room temperature and is known for its reactivity due to the presence of both an alkyne group and an amino alcohol moiety. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Mechanism of Action

Mode of Action

It’s known that the propargyl group in the compound can react with azide compounds in copper-catalyzed azide-alkyne click chemistry to form a triazole linkage . This reaction could potentially influence its interaction with its targets.

Biochemical Pathways

coli β-galactosidase . This suggests that it might play a role in the metabolic pathways involving these enzymes.

Pharmacokinetics

Its bioavailability, half-life, clearance rate, and other pharmacokinetic parameters remain unknown .

Result of Action

Given its potential role in the synthesis of enzyme inhibitors , it might have an impact on the enzymatic activities within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(Prop-2-yn-1-yl)amino]ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of propargylamine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-pressure reactors and advanced purification techniques ensures that the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(Prop-2-yn-1-yl)amino]ethan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenating agents such as thionyl chloride can be used to introduce halogen atoms into the molecule.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alkenes and alkanes.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

2-[(Prop-2-yn-1-yl)amino]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol
  • Propargylcholine bromide
  • 2-[(Prop-2-yn-1-yl)amino]ethan-1-ol hydrochloride

Uniqueness

This compound is unique due to its combination of an alkyne group and an amino alcohol moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.

Properties

IUPAC Name

2-(prop-2-ynylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-2-3-6-4-5-7/h1,6-7H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZRQMZOCPCQFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651501
Record name 2-[(Prop-2-yn-1-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28123-89-9
Record name 2-[(Prop-2-yn-1-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(prop-2-yn-1-yl)amino]ethan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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